碳酸亚铁

描述

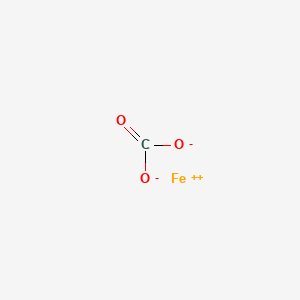

Ferrous carbonate, often represented as FeCO3, is an inorganic chemical compound belonging to the category of iron salts . This compound has a pale green color and occurs naturally in the form of the mineral siderite, which is one of the primary ore minerals of iron .

Synthesis Analysis

Ferrous carbonate can be prepared by reacting a solution of two ions, such as iron (II) chloride and sodium carbonate . Another method involves reacting solutions of an iron (II) salt, such as iron (II) perchlorate, with sodium bicarbonate, releasing carbon dioxide .Molecular Structure Analysis

The molecular formula of ferrous carbonate is FeCO3 . It has a molar mass of about 115.85 g/mol . Its crystal structure is rhombohedral, similar to that of calcite and other carbonates .Chemical Reactions Analysis

Iron (II) carbonate undergoes several chemical reactions. One common reaction involves its breakdown into iron (III) oxide and carbon dioxide upon heating . In addition, iron (II) carbonate reacts with acids, forming the corresponding iron (II) salt and releasing carbon dioxide gas .Physical And Chemical Properties Analysis

Iron (II) carbonate is a pale green, crystalline solid . It demonstrates low solubility in water, but it is soluble in mineral acids . The compound is stable under normal conditions, but when exposed to air, it can react with oxygen and water to form iron (III) oxide-hydroxide .科学研究应用

Geochemical Reactions

Ferrous carbonate plays a significant role in geochemical reactions, particularly in the cycling of iron and carbon in sedimentary environments . The formation of ferrous carbonate minerals is a crucial geochemical reaction that is linked to iron and carbon cycling . However, the controlling factors and conditions for the mineral formation are still being studied .

Catalyst in Hydrocarbon Production

Ferrous carbonate has been found to be effective in the catalytic conversion to higher hydrocarbons under mild conditions . Specifically, Pt and Ru nanoparticles deposited on FeCO3 can catalyze the conversion of carbonate ions in FeCO3 and H2 to higher hydrocarbons . This process can be coupled with the carbonation of formed surface ferrous species, resulting in the conversion of CO2 and H2 to higher hydrocarbons (C2–C26) at low or even ambient temperatures .

Transformation of CO2 to Liquid Fuels

The conversion of CO2 to value-added products has attracted increasing attention . Ferrous carbonate can be used in the transformation of CO2 to liquid fuels . This process can produce high-value products in an environmentally friendly manner using H2 derived from renewable energy, reduce energy consumption, decrease the dependence on fossil resources, and avoid over emission of CO2 in the conversion process .

Fertilizer

Ferrous carbonate has been utilized as a fertilizer . It provides iron, which is an essential nutrient for plant growth.

Feed Additive

In the animal feed industry, ferrous carbonate is used as a feed additive . However, it is generally less bioavailable than ferrous sulphate and might be insufficiently bioavailable for young animals, which require a highly efficacious iron source for a rapid response in haemoglobin synthesis .

Raw Material for Steel Production

Ferrous carbonate is also used as a raw material for steel production . It is a source of iron, which is a primary component of steel.

作用机制

Target of Action

Ferrous carbonate, also known as Iron (II) carbonate, is a green-brown ionic solid consisting of iron (II) cations (Fe2+) and carbonate anions (CO2−3) . The primary targets of ferrous carbonate are the iron-deficient cells in the body. Iron is a crucial component of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .

Mode of Action

Ferrous carbonate interacts with its targets by supplying the necessary iron for the production of hemoglobin . When ingested, it dissociates into iron (II) ions and carbonate ions. The iron (II) ions are absorbed by the body and used in the synthesis of hemoglobin, thus helping to prevent or treat iron deficiency anemia .

Biochemical Pathways

The key biochemical pathway affected by ferrous carbonate is the heme synthesis pathway. Iron is a critical component of heme, which is a part of hemoglobin. By supplying iron, ferrous carbonate supports the production of heme and, consequently, hemoglobin . This helps to ensure the efficient transport of oxygen throughout the body.

Pharmacokinetics

The pharmacokinetics of ferrous carbonate involves its absorption, distribution, metabolism, and excretion (ADME). Iron in the heme form is absorbed better compared to the non-heme inorganic iron. Iron is difficult to be absorbed in the ferric form while the ferrous form is better absorbed. Iron absorption is facilitated by vitamin C and meat in the diet . Once absorbed, the iron is distributed throughout the body and used in the production of hemoglobin .

Result of Action

The primary result of ferrous carbonate’s action is the prevention or treatment of iron deficiency anemia . By supplying the body with necessary iron, it supports the production of hemoglobin, ensuring that red blood cells can effectively transport oxygen. This helps to alleviate the symptoms of iron deficiency anemia, such as fatigue, weakness, and pale skin .

Action Environment

The efficacy and stability of ferrous carbonate can be influenced by various environmental factors. For instance, the presence of certain dietary components, such as vitamin C and meat, can enhance the absorption of iron . Conversely, certain substances, like tea and coffee, can inhibit iron absorption . The pH level of the stomach can also impact the absorption of iron, with a lower pH (more acidic environment) generally promoting better absorption .

安全和危害

While generally regarded as safe, overexposure or misuse of iron (II) carbonate can lead to health problems such as iron poisoning . It is advisable to handle it with caution, using appropriate personal protective equipment . It should be considered as irritant to skin and eyes and to the respiratory tract .

未来方向

属性

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ferrous Carbonate | |

Color/Form |

Precipitates as a white solid | |

CAS RN |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

ANone: The molecular formula of ferrous carbonate is FeCO3. Its molecular weight is 115.85 g/mol.

A: Yes, infrared (IR) spectroscopy has been used to characterize ferrous carbonate. Studies have identified characteristic absorption bands between 800-500 cm−1. []

A: Ferrous carbonate is relatively unstable in the presence of oxygen and moisture. It readily oxidizes to form ferric oxides and hydroxides. []

A: Ferrous carbonate (siderite) forms a protective scale on the surface of mild steel in CO2-rich environments, such as oil and gas pipelines. [] The formation of this scale is influenced by factors like temperature, pH, and the presence of other chemical species. []

A: Studies using in-situ synchrotron X-ray diffraction have shown that trace amounts of Cr3+ can expedite the formation of crystalline siderite during CO2 corrosion. [] This is attributed to the influence of chromium on local pH levels at the steel surface, facilitating faster precipitation of ferrous carbonate. []

A: The dissolution rate of ferrous carbonate is influenced by factors like pH, temperature, and the presence of other ions in solution. For instance, in acidic environments, ferrous carbonate readily dissolves. []

A: Other iron salts like ferrous sulfate, ferrous fumarate, and ferric ammonium citrate are commonly used as iron supplements. [, , ] The choice of iron supplement depends on factors like tolerability, bioavailability, and cost.

ANone: While ferrous carbonate itself is not typically used as a corrosion inhibitor, other strategies for mitigating CO2 corrosion include using corrosion-resistant alloys, applying protective coatings, and controlling the pipeline environment (e.g., by removing CO2 or adding inhibitors).

A: Ferrous carbonate released into the environment can undergo oxidation, forming ferric oxides and hydroxides. [] These iron oxides can influence the mobility and bioavailability of other elements in the environment. []

A: Strategies to minimize the environmental impact of ferrous carbonate waste include optimizing industrial processes to reduce waste generation, recycling and reusing ferrous carbonate waste, and developing appropriate disposal methods that minimize leaching and contamination. []

A: Ferrous carbonate, in the form of Blaud's pills, has a long history of use as an iron supplement dating back to the 19th century. []

A: Early research focused on the macroscopic properties of ferrous carbonate scales. More recently, advanced techniques like in-situ synchrotron X-ray diffraction have allowed scientists to investigate the microscopic mechanisms of scale formation, including the role of nucleation and crystal growth. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)